Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate
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Overview
Description
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate is an organic compound with the molecular formula C8H12O3 It is a cyclopropane derivative, characterized by the presence of a formyl group and a methyl ester group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-formyl-2,2-dimethylcyclopropanecarboxylic acid.
Reduction: 3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Deltamethrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents.
Uniqueness
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
67968-42-7 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-8(2)5(4-9)6(8)7(10)11-3/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI Key |
KVSRWNPBUMDYOQ-WDSKDSINSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C=O)C |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=O)C |
Origin of Product |
United States |
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